Cas no 53421-90-2 (2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)-)

2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- structure
53421-90-2 structure
Product Name:2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)-
CAS No:53421-90-2
MF:C9H7ClN4
MW:206.631679773331
MDL:MFCD18254442
CID:1582638
PubChem ID:22324286
Update Time:2025-04-24

2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)-
    • SCHEMBL717689
    • 53421-90-2
    • AT37683
    • DB-153939
    • 4-Chloro-6-(4-pyridinyl)-2-pyrimidinamine
    • 2-amino-4-chloro-6-(pyridin-4-yl)pyrimidine
    • 4-chloro-6-pyridin-4-ylpyrimidin-2-amine
    • 4-chloro-6-pyridin-4-ylpyrimidine-2-amine
    • AKOS015946638
    • 2-amino-4-chloro-6-(4-pyridyl)pyrimidine
    • A1-27282
    • 4-chloro-6-(pyridin-4-yl)pyrimidin-2-amine
    • QLMQZMRAYFNAIB-UHFFFAOYSA-N
    • MDL: MFCD18254442
    • Inchi: 1S/C9H7ClN4/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14)
    • InChI Key: QLMQZMRAYFNAIB-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C2C=CN=CC=2)=NC(N)=N1

Computed Properties

  • Exact Mass: 206.03611
  • Monoisotopic Mass: 206.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.7A^2
  • XLogP3: 1.4

Experimental Properties

  • PSA: 64.69

2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- Pricemore >>

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Additional information on 2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)-

Comprehensive Overview of 2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- (CAS No. 53421-90-2)

2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- (CAS No. 53421-90-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, featuring both pyrimidine and pyridine rings, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural attributes make it particularly valuable in drug discovery programs targeting kinase inhibitors and antimicrobial agents.

The molecular structure of 4-chloro-6-(4-pyridinyl)-2-pyrimidinamine combines the electron-rich characteristics of pyridine with the versatile reactivity of chloropyrimidine. This dual functionality enables diverse chemical modifications, making it a preferred building block in medicinal chemistry. Researchers frequently employ this compound in the development of novel therapeutic agents, especially in oncology and infectious disease research where heterocyclic scaffolds demonstrate enhanced biological activity.

Recent advancements in pyrimidine derivatives have highlighted the importance of 53421-90-2 in developing next-generation pharmaceuticals. The compound's ability to participate in various coupling reactions has made it instrumental in creating libraries of potential drug candidates. Particularly in kinase inhibitor development, this scaffold has shown remarkable potential due to its optimal binding affinity with ATP pockets in target enzymes.

From an industrial perspective, the synthesis and application of 2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- have seen growing demand in contract research organizations (CROs) and pharmaceutical development pipelines. The compound's stability under various reaction conditions and its compatibility with modern synthetic methodologies like microwave-assisted synthesis contribute to its widespread adoption in combinatorial chemistry approaches.

Environmental and safety considerations for handling CAS 53421-90-2 follow standard laboratory protocols for heterocyclic compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during laboratory procedures. The compound's physicochemical properties, including its melting point and solubility profile, make it suitable for various organic transformations without requiring extreme conditions.

Analytical characterization of 4-chloro-6-(4-pyridinyl)-2-pyrimidinamine typically involves advanced techniques such as HPLC, LC-MS, and NMR spectroscopy. These methods ensure purity assessment and structural confirmation, which are critical for pharmaceutical applications. Recent publications have demonstrated innovative purification methods for this compound, achieving >99% purity levels required for biological screening.

The commercial availability of 53421-90-2 through specialty chemical suppliers has facilitated its adoption in academic and industrial research settings. Current market trends indicate growing interest in this scaffold, particularly for developing targeted therapies in precision medicine applications. Several patent applications have emerged featuring derivatives of this core structure, underscoring its therapeutic potential.

Future research directions for 2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- include exploration of its photophysical properties for potential applications in materials science. The conjugated system present in its structure suggests possible utility in organic electronic devices or as fluorescent markers in biochemical assays. Additionally, computational chemistry approaches are being employed to predict novel biological activities of its derivatives.

In the context of green chemistry initiatives, synthetic methodologies for CAS 53421-90-2 are being optimized to reduce environmental impact. Recent developments include catalytic processes that minimize byproduct formation and solvent-free reaction conditions that align with sustainable chemistry principles. These advancements position this compound as an environmentally conscious choice for pharmaceutical development.

The global market for pyrimidine-based compounds like 4-chloro-6-(4-pyridinyl)-2-pyrimidinamine continues to expand, driven by increasing R&D investments in life sciences. Market analysts project steady growth in demand for such specialized intermediates, particularly from emerging pharmaceutical markets in Asia-Pacific regions. This trend reflects the compound's importance in modern drug discovery paradigms.

Quality control standards for 53421-90-2 have become increasingly stringent, with regulatory bodies emphasizing comprehensive characterization data. Current good manufacturing practice (cGMP) compliant synthesis routes are being developed to meet the needs of preclinical and clinical-stage pharmaceutical development. This evolution in production standards ensures reliable supply chains for research institutions and pharmaceutical companies alike.

Educational applications of 2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- include its use as a teaching tool in advanced organic chemistry courses. The compound's well-defined reactivity patterns make it ideal for demonstrating fundamental principles of heterocyclic chemistry and modern synthetic strategies. Several university laboratories have incorporated this molecule into their curriculum for graduate-level organic synthesis training.

Technological innovations in chemical synthesis have enabled more efficient production of CAS 53421-90-2, with improved yields and reduced production costs. Continuous flow chemistry approaches have shown particular promise in scaling up the synthesis of this valuable intermediate while maintaining high purity standards. These process improvements contribute to the compound's accessibility for broader research applications.

In conclusion, 2-Pyrimidinamine, 4-chloro-6-(4-pyridinyl)- (CAS No. 53421-90-2) represents a versatile and valuable compound in contemporary chemical research. Its applications span pharmaceutical development, materials science, and chemical education, with ongoing innovations expanding its potential uses. As research into heterocyclic compounds advances, this molecule will likely continue to play a significant role in scientific discovery and technological development across multiple disciplines.

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